4-[4-(4-Fluorobenzenesulfonyl)piperazin-1-yl]-4-oxobutanoic acid
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Overview
Description
4-[4-(4-Fluorobenzenesulfonyl)piperazin-1-yl]-4-oxobutanoic acid is a chemical compound with the molecular formula C14H17FN2O5S It is characterized by the presence of a piperazine ring substituted with a 4-fluorobenzenesulfonyl group and a 4-oxobutanoic acid moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-[4-(4-Fluorobenzenesulfonyl)piperazin-1-yl]-4-oxobutanoic acid typically involves the reaction of piperazine derivatives with 4-fluorobenzenesulfonyl chloride under basic conditions. The reaction proceeds through nucleophilic substitution, where the piperazine nitrogen attacks the sulfonyl chloride, forming the sulfonamide linkage. The resulting intermediate is then reacted with succinic anhydride to introduce the 4-oxobutanoic acid moiety.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors to ensure efficient mixing and reaction control. The use of automated systems can enhance the reproducibility and yield of the desired product.
Chemical Reactions Analysis
Types of Reactions
4-[4-(4-Fluorobenzenesulfonyl)piperazin-1-yl]-4-oxobutanoic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially modifying its biological activity.
Substitution: Nucleophilic or electrophilic substitution reactions can be employed to replace specific atoms or groups within the molecule.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are frequently used.
Substitution: Reagents like alkyl halides or sulfonyl chlorides can be used under basic or acidic conditions to achieve substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction could produce amines or alcohols.
Scientific Research Applications
4-[4-(4-Fluorobenzenesulfonyl)piperazin-1-yl]-4-oxobutanoic acid has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules, particularly in the development of pharmaceuticals.
Biology: The compound’s structural features make it a candidate for studying enzyme inhibition and receptor binding.
Industry: The compound can be used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 4-[4-(4-Fluorobenzenesulfonyl)piperazin-1-yl]-4-oxobutanoic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The sulfonyl group can form strong interactions with amino acid residues in the active site of enzymes, leading to inhibition of enzyme activity. Additionally, the piperazine ring can interact with receptor sites, modulating their activity and resulting in various biological effects.
Comparison with Similar Compounds
Similar Compounds
4-[4-(4-Fluorobenzenesulfonyl)piperazin-1-yl]-1H-indole: This compound shares the piperazine and fluorobenzenesulfonyl moieties but differs in the presence of an indole ring instead of the 4-oxobutanoic acid moiety.
7-[4-(4-(un)Substituted)piperazine-1-carbonyl]-piperazin-1-yl derivatives: These compounds have similar piperazine structures but are substituted at different positions, affecting their biological activity.
Uniqueness
4-[4-(4-Fluorobenzenesulfonyl)piperazin-1-yl]-4-oxobutanoic acid is unique due to the combination of its functional groups, which confer specific chemical and biological properties
Properties
IUPAC Name |
4-[4-(4-fluorophenyl)sulfonylpiperazin-1-yl]-4-oxobutanoic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H17FN2O5S/c15-11-1-3-12(4-2-11)23(21,22)17-9-7-16(8-10-17)13(18)5-6-14(19)20/h1-4H,5-10H2,(H,19,20) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RUIMYOLLGYNXLL-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1C(=O)CCC(=O)O)S(=O)(=O)C2=CC=C(C=C2)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H17FN2O5S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
344.36 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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